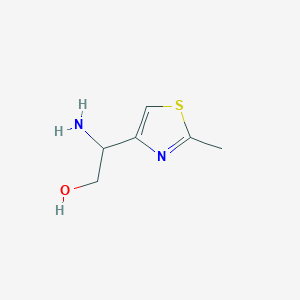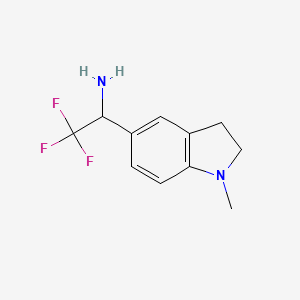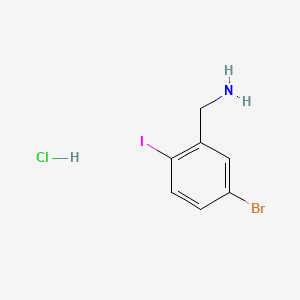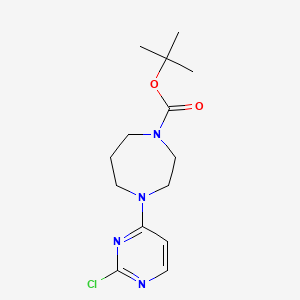![molecular formula C6H9NO B13514701 1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
1-Azaspiro[3.3]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[3.3]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-one can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route involving cycloaddition and reduction is scalable and can be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.3]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a bioisostere of piperidine, making it valuable in the design of biologically active compounds.
Medicine: Incorporated into anesthetic drugs like bupivacaine to create new analogues with high activity.
Wirkmechanismus
The mechanism of action of 1-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets similar to those of piperidine. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with various receptors and enzymes, influencing biological pathways. This interaction can modulate the activity of neurotransmitters and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Azaspiro[3.3]heptane
- 3-Azaspiro[3.3]heptane
- 4-Azaspiro[3.3]heptane
Comparison: 1-Azaspiro[3.3]heptan-3-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable bioisostere of piperidine. Compared to its analogues, this compound exhibits higher stability and activity in certain applications .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
1-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-5-4-7-6(5)2-1-3-6/h7H,1-4H2 |
InChI-Schlüssel |
SVYWYSASRHFPPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(=O)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)


![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)


![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)


![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
